molecular formula C9H17NO2 B13342484 3-(Oxan-4-ylmethoxy)azetidine

3-(Oxan-4-ylmethoxy)azetidine

Cat. No.: B13342484
M. Wt: 171.24 g/mol
InChI Key: KQUOTGWZHQDYIB-UHFFFAOYSA-N
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Description

3-(Oxan-4-ylmethoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring and an oxan-4-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-ylmethoxy)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of amino alcohols. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another approach involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for achieving high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-ylmethoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxan-4-ylmethoxy derivatives with oxidized azetidine rings.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-ylmethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, including drug design and materials science .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(oxan-4-ylmethoxy)azetidine

InChI

InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)7-12-9-5-10-6-9/h8-10H,1-7H2

InChI Key

KQUOTGWZHQDYIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2CNC2

Origin of Product

United States

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